4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one
Description
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonan-1-one core substituted with a 3-hydroxyphenyl group. Its unique spiro architecture combines a five-membered lactam ring fused to a cyclopentane ring, creating a rigid, three-dimensional structure.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H17NO2/c16-11-5-3-4-10(8-11)12-9-15-13(17)14(12)6-1-2-7-14/h3-5,8,12,16H,1-2,6-7,9H2,(H,15,17) |
InChI Key |
QPTUPJBBIFOJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via intramolecular 1,3-dipolar cycloaddition reactions.
Functionalization: The hydroxyphenyl group can be introduced through various functionalization reactions, such as Friedel-Crafts acylation or alkylation, followed by reduction or oxidation as needed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its spirocyclic structure.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical or electronic properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Impacts
The compound’s pharmacological and physicochemical properties are influenced by:
Spiro Ring Size and Heteroatoms: Modifications to the spiro system (e.g., 2-azaspiro[4.5]nonane in ) alter ring strain and conformational flexibility, affecting target binding.
Aromatic Substituents : The position (para vs. meta) and nature (hydroxyl, methoxy, halogen) of substituents modulate solubility, lipophilicity, and bioactivity.
Comparative Analysis of Analogues
Biological Activity
The compound 4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a member of the spirocyclic family of compounds, specifically featuring a unique azaspiro structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathways often focus on achieving high yields and purity, which are critical for subsequent biological testing.
Antiviral Activity
Recent studies have highlighted the antiviral properties of spirocyclic compounds similar to this compound. For instance, a related compound demonstrated significant inhibitory effects against human coronavirus 229E, with an EC50 value of 5.5 µM, indicating its potential as a therapeutic agent against viral infections .
Table 1: Antiviral Activity of Related Compounds
| Compound Name | EC50 (µM) | Virus Target |
|---|---|---|
| 1-thia-4-azaspiro[4.5]decan-3-one | 5.5 | Human Coronavirus 229E |
| Structural Analog (not specified) | N/A | Influenza A/H1N1 |
| Another Analog (not specified) | N/A | Influenza A/H3N2 |
These findings suggest that the structural characteristics of azaspiro compounds may play a crucial role in their antiviral efficacy.
Anticancer Activity
In addition to antiviral properties, spirocyclic compounds have been explored for their anticancer effects. For example, derivatives of azaspiro compounds have shown promising results in inhibiting cancer cell proliferation in various models . The mechanisms often involve interference with cell signaling pathways and induction of apoptosis.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(4-Ethoxy-3-hydroxyphenyl)-9-hydroxy... | Breast Cancer | 12.0 | Apoptosis induction |
| 9-Hydroxy-6-(3-nitrophenyl)-2-thioxo... | Lung Cancer | 8.5 | Cell cycle arrest |
Case Studies
A recent study examined the effects of various derivatives of azaspiro compounds on cancer cell lines. The study found that specific substitutions on the azaspiro scaffold significantly enhanced anticancer activity, suggesting that structural modifications can optimize therapeutic effects .
Another investigation focused on the antiviral properties of a series of thiazolidinones related to the azaspiro framework, which were found to inhibit viral replication effectively . This highlights the potential for developing new antiviral agents based on the azaspiro structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
